molecular formula C14H20BrNO B3119592 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide CAS No. 252038-74-7

1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide

Cat. No.: B3119592
CAS No.: 252038-74-7
M. Wt: 298.22 g/mol
InChI Key: PABQJELZGADODQ-UHFFFAOYSA-N
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Description

1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C14H20BrNO and a molecular weight of 298.22 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The preparation of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide typically involves a series of organic synthesis reactions. The specific methods can vary and may be subject to patent restrictions . Generally, the synthesis involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. As a reagent, it can form complexes with biological macromolecules, facilitating their study and manipulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide can be compared with other similar compounds, such as:

    1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol: A similar compound without the hydrobromide group.

    2,2,4-trimethyl-1,2-dihydroquinolin-7-ol: Lacks the ethyl group.

    Quinoline derivatives: Various derivatives of quinoline with different substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-ethyl-2,2,4-trimethylquinolin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.BrH/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4;/h6-9,16H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABQJELZGADODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 g (0.25 mol) N-ethyl-2,2,4-trimethyl-7-methoxy-1,2-dihydroquinoline was dissolved in 150 ml glacial acetic acid and 150 ml hydrobromic acid was added. The solution was refluxed for 24 h. The cooled solution was stirred in an ice/methanol bath. Subsequently the precipitate was filtered and washed several times with acetone. Colourless crystals were formed in a yield of 85%.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide
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